Amphotericin b

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN ANHYDROUS ALC, ETHER, BENZENE & TOLUENE; SLIGHTLY SOL IN METHANOL

Insol in water at pH 6-7; solubility in water at pH 2 or pH 11 about 0.1 mg/ml; water sol increased by sodium desoxycholate

In water, 750 mg/L at 25 °C

Synonyms

Canonical SMILES

Isomeric SMILES

Treatment of Fungal Infections

Amphotericin B remains a gold standard for treating a wide range of invasive fungal infections in research settings. This includes fungal diseases like aspergillosis, candidiasis, blastomycosis, and cryptococcosis []. Its effectiveness against a multitude of fungal pathogens allows researchers to study the progression and treatment response of these infections with a well-established therapeutic option.

While newer antifungal medications exist, AmB's advantage lies in its low resistance rates. This makes it ideal for studying drug-resistant fungal strains and developing strategies to combat them.

Understanding Mechanism of Action

Amphotericin B's mechanism of action involves binding to ergosterol, a component of the fungal cell membrane. This binding creates pores, leading to leakage of cellular contents and ultimately fungal cell death []. Researchers use AmB to study the structure and function of fungal membranes, furthering the understanding of fungal biology and potential targets for future antifungal drugs.

Beyond its primary antifungal activity, AmB's interaction with membranes has opened doors for research in other areas. Studies are investigating its potential immunomodulatory effects, meaning how it might influence the immune system's response to fungal infections.

Development of New Drug Delivery Systems

One major drawback of AmB is its severe side effects, particularly nephrotoxicity (kidney damage) []. Researchers are actively developing new drug delivery systems to improve AmB's therapeutic profile. Liposomal formulations of AmB encapsulate the drug within lipid spheres, significantly reducing its toxicity while maintaining its antifungal activity. This paves the way for studying the efficacy and safety of these improved formulations in animal models.

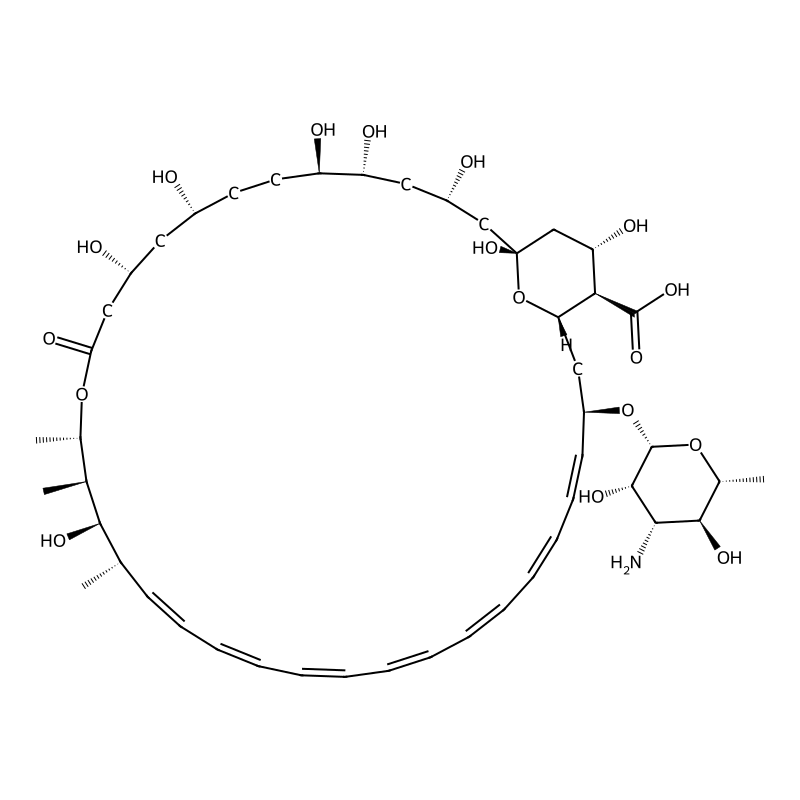

Amphotericin B is a polyene macrolide antibiotic derived from the fermentation products of the bacterium Streptomyces nodosus. It is primarily utilized for its antifungal properties, particularly against systemic fungal infections. The chemical structure of amphotericin B consists of a large polyene backbone with multiple hydroxyl and amine groups, which contribute to its ability to interact with fungal cell membranes. The molecular formula is C₄₇H₇₃NO₁₇, and it has an average molecular weight of approximately 924.079 g/mol .

Amphotericin B's primary antifungal mechanism involves binding to ergosterol, a sterol component of fungal cell membranes [, ]. This binding creates pores in the membrane, leading to leakage of essential electrolytes and cell death []. Additionally, Amphotericin B might induce oxidative stress within the fungal cell, further contributing to its effectiveness [].

Physical and Chemical Properties

The primary mechanism of action of amphotericin B involves its binding to ergosterol, a key component of fungal cell membranes. This binding leads to the formation of transmembrane channels that disrupt membrane integrity, resulting in ion leakage and ultimately cell death. The drug exhibits concentration-dependent fungicidal activity, meaning that higher concentrations lead to more effective killing of fungal cells . Additionally, amphotericin B can induce oxidative stress by generating free radicals, further contributing to its antifungal effects .

Amphotericin B demonstrates broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans, and Histoplasma capsulatum. Its effectiveness varies among species; for instance, while Candida albicans is generally susceptible, some non-albicans species exhibit reduced sensitivity . The drug is ineffective against bacteria and viruses, making it a selective antifungal agent. Its action can be either fungistatic or fungicidal depending on the concentration achieved in body fluids and the susceptibility of the target organism .

The synthesis of amphotericin B involves complex fermentation processes using Streptomyces nodosus. The production typically requires specific growth conditions and nutrient media to maximize yield. Following fermentation, amphotericin B is extracted and purified through various chemical processes, including solvent extraction and chromatography. Due to its poor water solubility, different formulations (e.g., lipid formulations) have been developed to enhance its bioavailability and reduce toxicity .

Amphotericin B is primarily used in clinical settings for the treatment of severe fungal infections such as:

- Candidiasis: Systemic infections caused by Candida species.

- Aspergillosis: Infections due to Aspergillus species.

- Cryptococcosis: Particularly in immunocompromised patients.

- Histoplasmosis: Treatment of disseminated forms.

In addition to its antifungal applications, amphotericin B has been investigated for potential use in treating certain viral infections due to its immunomodulatory effects .

Amphotericin B can interact with various medications, which may alter its pharmacokinetics or increase the risk of adverse effects. Notable interactions include:

- Nephrotoxic agents: Concurrent use with other nephrotoxic drugs can exacerbate renal toxicity.

- Abacavir: Amphotericin B may decrease the excretion rate of abacavir, leading to increased serum levels.

- Antihypertensives: Certain antihypertensives may have their effects altered when used with amphotericin B.

Monitoring for potential drug interactions is essential during therapy .

Several compounds share structural or functional similarities with amphotericin B. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Nystatin | Polyene | Binds to ergosterol in fungal membranes | Primarily used topically; less systemic toxicity |

| Caspofungin | Echinocandin | Inhibits glucan synthesis in fungal cell walls | Effective against Candida and Aspergillus; does not bind ergosterol |

| Fluconazole | Azole | Inhibits ergosterol synthesis | Oral bioavailability; effective against many Candida species |

| Voriconazole | Azole | Inhibits ergosterol synthesis | Broader spectrum than fluconazole; effective against resistant strains |

Amphotericin B's unique mechanism involving direct binding to ergosterol distinguishes it from other antifungals that target different pathways such as cell wall synthesis or sterol biosynthesis .

Early cloning and sequencing of Streptomyces nodosus DNA revealed a contiguous 113 193 base-pair biosynthetic locus that spans six large polyketide synthase genes (amphA–amphF), three later PKS genes (amphI–amphK), two cytochrome P450 oxygenase genes (amphL and amphN), two adenosine-triphosphate-binding cassette transporter genes (amphG1 and amphG2), a suite of d-mycosamine biosynthetic genes (amphDI, amphDII, amphDIII) and at least four pathway-specific regulatory genes (amphRI–amphRIV) [1] [2].

| Gene (left → right) | Encoded product | Principal role | Selected research findings |

|---|---|---|---|

| amphA–amphF | Type I modular polyketide synthase proteins (modules 1 – 8) | Initiation and construction of the conjugated polyene segment | Domain organisation conserved across Streptomyces polyenes [3] |

| amphI–amphK | Type I modular polyketide synthase proteins (modules 9 – 18) | Extension and reductive tailoring of the polyol and hemiketal region | Module 11 introduces the C-41 methyl branch that is later oxidised to a carboxyl group [3] |

| amphL | Cytochrome P450 mono-oxygenase | Site-selective C-8 hydroxylation of the polyol chain [4] | Crystal structure clarifies substrate threading channel [4] |

| amphN | Cytochrome P450 mono-oxygenase | Three-step oxidation of the C-41 methyl group to a carboxylate [3] | Homology to Pimaricin PimG supports iterative oxidation mechanism [5] |

| amphDI | d-mycosamine-specific glycosyl-transferase | Transfers d-mycosamine to C-19 of the aglycone [6] | In vitro strict specificity for guanosine-diphosphate-activated donors [6] |

| amphDII | Aminotransferase | 3-Amino‐6-deoxy‐d-mannose formation [7] | Essential for sugar biosynthesis [7] |

| amphDIII | Guanosine-diphosphate-d-mannose 4,6-dehydratase | First committed step in mycosamine pathway [7] | Biochemically verified activity [7] |

| amphG1 / amphG2 | Adenosine-triphosphate-binding cassette transporters | Export and self-resistance [1] | Deletion elevates intracellular toxicity [2] |

| amphRI–amphRIV | LuxR-family and large ATP-binding regulators | Cluster activation and flux control | Over-expression of amphRIV raises amphotericin titre by 15% [8] |

High-yield industrial mutants retain the same core gene order but often carry single-nucleotide polymorphisms in amphC, amphI or regulatory loci that fine-tune reductive loops and transcription rates [9].

Enzymatic Machinery for Polyketide Chain Assembly

The amphotericin megasynthase is distributed over nine open-reading frames whose eighteen extension modules act iteratively from an acetyl starter unit to generate a fully elongated 38-carbon chain before macrocyclisation by the thio-esterase domain of AmphK [3] [10].

| Module (protein) | Extender unit specificity | Reductive domains present | Functional outcome | Key observations |

|---|---|---|---|---|

| 1 (AmphA) | Methyl-malonyl-coenzyme A | Ketoreductase | Introduces first trans-double bond | Loading ketosynthase lacks catalytic cysteine (KS^Q^) [3] |

| 2–4 (AmphB, AmphC) | Methyl-malonyl-coenzyme A | Ketoreductase + dehydratase loops | Extend tetraene conjugation | Two module deletions here yield pentaene analogues [10] |

| 5 (AmphC) | Malonyl-coenzyme A | Enoyl-reductase inactive | Determines amphotericin A versus B ratio; engineering ER5 knockout eliminates amphotericin A [11] | |

| 6–8 (AmphD, AmphE, AmphF) | Malonyl-coenzyme A | Full reductive cassette | Builds polyol segment and installs internal hemiketal precursor | Crystal structures of ketoreductase domains reveal stereocontrol residues [12] |

| 9–14 (AmphI) | Malonyl- and methyl-malonyl-coenzyme A (module-dependent) | Only module 11 contains active ketoreductase | Module 11 supplies the C-41 methyl branch [3] | |

| 15–17 (AmphJ) | Malonyl-coenzyme A | Non-functional dehydratase in modules 15 and 17 | Evolutionary remnants suggest duplication of an earlier polyketide synthase segment [3] | |

| 18 (AmphK) | Malonyl-coenzyme A | Dehydratase inactive; terminal thio-esterase | Macrocyclisation to 38-membered lactone | Chain-terminating thio-esterase tolerates polyene shortening but rejects polyol truncation [10] |

The assembly line obeys the linear logic typical of bacterial type I modular polyketide synthases. Each acyltransferase domain selects the appropriate extender unit, the ketosynthase domain catalyses decarboxylative Claisen condensation, and variable reductive loops sculpt β-keto moieties. Strategic occurrence of inactive domains—for example the silent dehydratase in module 18—preserves unsaturated bonds essential for antifungal activity [12].

Metabolic engineering exploits this modularity. Deletion of a competing type II polyketide synthase pathway liberated malonyl-coenzyme A, boosting amphotericin B titre from 5.0 g l⁻¹ to 6.3 g l⁻¹ in shake-flask culture [11]. Complementary over-expression of acetyl-coenzyme A carboxylase and methyl-malonyl-coenzyme A mutase further elevated production to 7.1 g l⁻¹ [11].

Post-Polyketide Synthase Modification Reactions in Macrocycle Functionalization

Completion of the amphotericin scaffold requires three classes of tailoring reactions that occur while the aglycone is still enzyme-bound or immediately after release.

| Enzyme (gene) | Reaction catalysed | Position modified | Evidence |

|---|---|---|---|

| Cytochrome P450 AmphL | Hydroxylation of C-8 | Generates crucial polyol hydroxyl | Two-ångström crystal structure with bound substrate defines access channel and proton-relay network [4] |

| Cytochrome P450 AmphN | Sequential oxidation of methyl → hydroxymethyl → carboxyl at C-41 | Forms exocyclic carbonyl | Sequence homology to sterol 27-hydroxylase and mutagenesis data [3] [5] |

| Glycosyl-transferase AmphDI | β-1,4 transfer of d-mycosamine from guanosine-diphosphate donor to C-19 hydroxyl | Attaches sugar anchor for membrane binding | In vitro assays show strict donor specificity; accepts l-gulose and d-mannose analogues at low efficiency [6] |

| Aminotransferase AmphDII | Amination of 3-keto-6-deoxy-d-mannose | Intermediate in sugar pathway | Coupled enzymology requires prior dehydration by AmphDIII [7] |

| Guanosine-diphosphate-d-mannose 4,6-dehydratase AmphDIII | Dehydrates guanosine-diphosphate-d-mannose | Commits primary metabolism sugar to mycosamine branch | Kinetic analysis confirms activity; disruption abolishes glycosylation [7] |

Biochemical dissection of the tailoring sequence indicates that glycosylation precedes C-8 hydroxylation. Disaccharide-forming glycosyl-transferases from the nystatin and nPP pathways fail to act on already hydroxylated substrates but accept 10-deoxy intermediates, implying that the polyol hydroxyl interferes with the acceptor pocket [13].

Manipulating tailoring genes provides additional engineering levers. Knockout of amphL yields 8-deoxy amphotericin B, a compound with unchanged antifungal potency but markedly lower haemolysis [14]. Deletion of amphN accumulates the 41-methyl analogue and confirms the three-step oxidation hypothesis [3]. Heterologous expression of second-sugar transferases can graft glucosamine onto the macrocycle, albeit at trace levels [13].

Iterative Cross-Coupling Methodologies for Polyene Construction

The development of iterative cross-coupling methodologies has revolutionized the synthesis of polyene natural products, particularly for complex macrolides like amphotericin B. The most significant advancement in this area came from the Burke group, who developed a novel approach using N-methyliminodiacetic acid (MIDA) boronates as bifunctional building blocks [1] [2]. This methodology enables the controlled sequential assembly of polyene structures through iterative application of the Suzuki-Miyaura cross-coupling reaction.

The MIDA ligand serves a critical function by reversibly attenuating the reactivity of the boronic acid terminus, preventing random oligomerization while allowing for precise, stepwise construction of the polyene chain [1] [3]. This approach is analogous to solid-phase peptide synthesis, where protecting groups control the sequence of coupling reactions. The methodology utilizes haloalkenylboronic acid building blocks that contain all required functional groups pre-installed in the correct oxidation states and stereochemical relationships [1] [4].

A key innovation involves the use of air-stable and highly versatile B-protected haloalkenylboronic acid building blocks. These reagents have enabled the total synthesis of polyene natural products with extraordinary levels of simplicity, efficiency, and modularity [1]. Specifically, the approach successfully constructed one-half of the amphotericin B macrolide skeleton using only the Suzuki-Miyaura reaction in an iterative manner [1] [5].

The polyenylboronate esters intermediate compounds demonstrate remarkable stability to both column purification and storage, which is critical for their successful utilization [1]. In contrast to their boronic acid counterparts, these protected intermediates can withstand standard synthetic manipulations. The reactive boronic acids can be cleanly liberated using very mild aqueous base conditions [1].

This iterative cross-coupling strategy has enabled the preparation of the longest polyene ever synthesized using the Suzuki-Miyaura reaction [1] [2]. The methodology also achieved several unprecedented transformations, including the first triply metal-selective cross-coupling reaction and the first selective cross-coupling with a differentially-ligated diboron reagent [1].

Alternative cross-coupling methodologies have been explored for polyene construction, including Negishi, Stille, and Sonogashira couplings [6] [7]. The Negishi coupling utilizes organozinc reagents with palladium catalysts, providing good yields for medium-length polyenes [6]. The Stille coupling employs organostannane building blocks, though toxicity concerns limit its application [6]. Recent developments in ruthenium-catalyzed cross-dimerization have provided new routes to borylated polyene building blocks [8].

Carboalumination reactions have emerged as powerful tools for installing polyene segments with high stereoselectivity [6]. This methodology uses trimethylaluminium in the presence of zirconocene dichloride as catalyst, providing syn-addition across alkynes to generate alane intermediates that can be converted to both organometallic coupling partners and vinyl halides [6].

Protecting Group Strategies for Oxygen-Rich Macrocycles

The synthesis of amphotericin B and related polyene macrolides requires sophisticated protecting group strategies due to the dense array of hydroxyl functionalities throughout the molecule [9] [10]. The natural product contains multiple 1,2-diols, 1,3-diols, and isolated hydroxyl groups that must be selectively protected and deprotected during synthesis.

Acetonide protecting groups represent the most widely used strategy for diol protection in amphotericin B synthesis [11] [12]. These groups are formed by treating diols with 2,2-dimethoxypropane in the presence of acid catalysts such as p-toluenesulfonic acid. Acetonides show high selectivity for 1,2-diols and 1,3-diols while remaining stable under basic conditions [11] [12]. However, their acid lability can pose challenges during synthetic sequences requiring acidic conditions.

The Nicolaou total synthesis employed extensive acetonide protection of the polyol chains, requiring careful orchestration of protection and deprotection sequences [11] [12]. In their approach, the final global deprotection step involved hydrolysis of three acetonide moieties simultaneously, which proved challenging and required optimization of reaction conditions [11] [12].

Silyl ether protecting groups, particularly tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers, provide excellent protection for hydroxyl groups while remaining stable to acidic and basic conditions [9] [13]. These groups are installed using silyl chlorides with imidazole or triethylamine as base and can be removed using fluoride sources such as tetrabutylammonium fluoride [14] [15]. The orthogonal nature of silyl ether deprotection allows for selective removal in the presence of other protecting groups [9].

Benzyl ether protection offers robust protection for hydroxyl groups, remaining stable under most reaction conditions except hydrogenolysis and strong Lewis acids [16] [13]. The installation typically employs benzyl bromide with sodium hydride or potassium carbonate, while removal requires catalytic hydrogenation or treatment with Lewis acids such as boron trichloride [16].

Allyl ester protection of carboxylic acids has proven particularly valuable in amphotericin B synthesis [17] [18]. This protecting group can be installed using allyl bromide with base and removed under mild palladium-catalyzed conditions using morpholine as nucleophile [17]. The orthogonal nature of allyl ester deprotection allows for selective carboxylic acid liberation without affecting other protecting groups [17] [18].

The development of chemically robust building blocks has been crucial for successful amphotericin B synthesis [9]. The Burke group developed protecting group strategies that could withstand the iterative cross-coupling conditions while allowing for final deprotection under mild conditions that preserve the sensitive polyene macrolide skeleton [9].

Pivaloyl ester protecting groups provide selective protection for primary alcohols and can be removed using hydride reducing agents [19]. These groups show excellent selectivity and can differentiate primary alcohols from secondary alcohols in complex polyol systems [19].

Methoxymethyl (MOM) ether protection offers a small, minimally sterically demanding protecting group that can be installed using MOM chloride and removed under acidic conditions [15]. However, the acid lability can limit its use in acid-sensitive systems like polyene macrolides [15].

Orthogonal protecting group strategies have become essential for complex natural product synthesis [16] [14]. These strategies allow for selective deprotection of specific functional groups in the presence of others, enabling complex synthetic manipulations without global deprotection [16] [14]. In amphotericin B synthesis, orthogonal strategies typically combine acid-labile acetonides, fluoride-labile silyl ethers, and palladium-labile allyl groups [9] [17].

Semisynthetic Derivatives: Rational Design and Synthetic Challenges

Amino Acid Conjugates and Ester Analogues

The development of semisynthetic amphotericin B derivatives has focused primarily on modification of the C16 carboxylic acid group and the mycosamine amino group to improve the therapeutic index while maintaining antifungal activity [20] [21]. These modifications aim to reduce toxicity, enhance water solubility, and potentially improve selectivity for fungal over mammalian cells.

Amino acid amide derivatives represent one of the most extensively studied classes of amphotericin B modifications [20] [21]. The synthesis typically involves direct amidation of the C16 carboxylic group using coupling reagents such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [20] [21]. The reaction is typically carried out in dimethylformamide or dimethylsulfoxide with triethylamine as base [21].

The L-histidine methyl ester derivative has emerged as one of the most promising amino acid conjugates [21]. This derivative demonstrates equivalent antifungal potency to amphotericin B while showing significantly reduced toxicity in preclinical studies [21]. The synthesis involves treating amphotericin B with L-histidine methyl ester dihydrochloride in the presence of PyBOP and triethylamine in dimethylsulfoxide, followed by purification to yield the desired amide in 84.9% yield [21].

Structure-activity relationship studies have revealed that the length and nature of the amino acid linker significantly impact both activity and toxicity [20]. Short linkers such as ethylenediamine generally provide better retention of antifungal activity, while longer, more flexible linkers tend to reduce toxicity more effectively [20]. The incorporation of additional positive charges through amino acid modification appears to improve selectivity for ergosterol-containing membranes over cholesterol-containing membranes [20].

Alkyl ester derivatives of amphotericin B have been synthesized through various methodologies [17] [22]. The most common approach involves Schiff base formation followed by alkylation and hydrolysis [17]. The process begins with treatment of amphotericin B with aldehydes such as p-chlorobenzaldehyde to form the corresponding imine derivative, which increases solubility in organic solvents like dimethylformamide [17]. The imine derivative is then esterified using alkylating agents such as methyl iodide in the presence of hindered tertiary amines like N,N-diisopropylethylamine [17].

Methyl ester derivatives have received particular attention due to their improved pharmacological properties [23] [24]. The amphotericin B methyl ester shows retained antifungal activity with significantly reduced toxicity compared to the parent compound [25]. Synthetic approaches to methyl esters have been optimized to minimize degradation of the sensitive polyene system [17] [23].

Polysaccharide conjugates represent another important class of semisynthetic derivatives [26] [27]. Arabinogalactan-amphotericin B conjugates have shown exceptional promise, with water solubility exceeding 1000 mg/mL compared to 0.1 mg/mL for free amphotericin B [27]. The synthesis involves oxidation of arabinogalactan with periodate to generate dialdehydes, followed by Schiff base formation with the mycosamine amino group of amphotericin B [27]. Optional reduction with sodium borohydride converts the imine linkage to a more stable amine bond [27].

Peptide conjugates have been explored to improve targeting and reduce toxicity [26]. These derivatives typically involve coupling of short peptide sequences to the C16 carboxylic acid using standard peptide coupling chemistry [26]. The NH2-(AEEA)5-amphotericin B methyl ester represents an example where multiple 8-amino-3,6-dioxaoctanoic acid units are incorporated to improve water solubility while maintaining antifungal activity [28].

Molecular umbrella conjugates utilize amphiphilic molecules to improve solubility and reduce aggregation [29]. These conjugates typically involve attachment of tetrawalled or octawalled molecular umbrellas to the amphotericin B structure, resulting in high water solubility and reduced toxicity [29].

Benzoxaborole hybrid compounds represent a novel approach combining amphotericin B with benzoxaborole antifungal agents [30]. These mono- and dimodified derivatives are synthesized through amidation at the C16 carboxyl group and/or reductive alkylation at the mycosamine amino group [30]. The resulting hybrids show enhanced antifungal activity with reduced cytotoxic and hemolytic activity [30].

Dehydroxylation and Halogenation Modifications

Selective hydroxyl group deletion has emerged as a powerful strategy for understanding structure-activity relationships and developing improved amphotericin B derivatives [31] [25] [10]. These modifications require sophisticated synthetic approaches due to the need to selectively target specific hydroxyl groups while preserving the integrity of the polyene macrolide skeleton.

C35 dehydroxylation represents one of the most significant modifications studied [9] [31] [10]. The synthesis of 35-deoxy amphotericin B required development of a modular strategy involving efficient gram-scale synthesis of various subunits followed by convergent assembly [31]. The approach relies on selective functional group deletion while maintaining the three-dimensional shape of the polyene macrolide skeleton [10]. Biological studies revealed that C35 dehydroxylation completely abolishes ion channel formation while eliminating toxicity, demonstrating that this hydroxyl group is critical for membrane permeabilization activity [10] [32].

C2′ dehydroxylation of the mycosamine sugar has provided crucial insights into sterol binding mechanisms [33]. The synthesis involves selective protection and reduction strategies to remove the C2′ hydroxyl group without affecting other functional groups [33]. Surprisingly, the resulting C2′deOAmB derivative retains ergosterol binding capacity but shows dramatically reduced cholesterol binding, challenging previous structural models for sterol binding interactions [33]. This derivative demonstrates near equipotency to amphotericin B against yeast while showing virtually no toxicity to human cells [33].

Barton deoxygenation reactions have been employed for selective hydroxyl group removal [10]. This radical-based methodology involves conversion of alcohols to thiocarbonyl derivatives followed by reduction with tributyltin hydride and azobisisobutyronitrile (AIBN) as radical initiator [10]. The method has proven particularly effective for secondary alcohol dehydroxylation in complex polyol systems [10].

C13 hemiketal modifications present unique synthetic challenges due to the labile nature of this functional group [18] [25]. Various C13 derivatives have been synthesized, including thioacetal derivatives and alkoxy derivatives [18] [34]. The synthesis typically involves selective functionalization facilitated by use of allyl ester protecting groups for the C16 carboxylic acid [18]. These modifications generally result in reduced hemolytic activity while retaining varying degrees of antifungal activity [18].

Oxidative modifications have been explored to understand the role of specific hydroxyl groups [25] [35]. C7 oxidation to the corresponding ketone can be achieved using Swern oxidation conditions with dimethylsulfoxide, oxalyl chloride, and triethylamine [35]. Similarly, C15 deoxy-oxidation has been accomplished using Dess-Martin periodinane [35]. These oxidative modifications generally result in reduced antifungal activity but provide insights into the importance of specific hydroxyl groups for biological activity [35].

Halogenation modifications represent an emerging area of amphotericin B derivatization [36]. Fluorine substitution has been explored at various positions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor [36]. The incorporation of fluorine atoms can enhance metabolic stability and potentially improve selectivity [36]. However, the electron-withdrawing nature of fluorine can significantly alter the electronic properties of the polyene system [36].

Chlorine substitution has been investigated particularly for the polyene chain [36]. Electrophilic halogenation using N-chlorosuccinimide under photochemical conditions can introduce chlorine atoms into the polyene system [36]. Some chlorinated derivatives show enhanced antifungal activity compared to the parent compound, suggesting that halogenation may improve binding to fungal membranes [36].

Synthetic challenges in dehydroxylation and halogenation modifications include the inherent instability of the polyene system under the required reaction conditions [10] [37]. The polyene macrolides are sensitive to acid, base, light, and oxygen, making selective modifications extremely challenging [10] [37]. Modern approaches employ antioxidants, radical scavengers, and controlled atmospheres to minimize unwanted side reactions [10].

Protecting group strategies for dehydroxylation reactions must be carefully chosen to survive the often harsh reduction conditions while allowing for selective deprotection [10] [34]. The use of orthogonal protecting groups enables selective modification of specific positions without affecting other functional groups [10].

Purity

Physical Description

Solid

Color/Form

YELLOW TO ORANGE POWDER

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = -2.80 (est)

0.8

Odor

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (99.22%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.61%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Therapeutic Uses

MEDICATION: Antifungal; (VET): Antifungal

MEDICATION (VET): ... Blastomycosis, histoplasmosis.

Parenteral amphotericin B is used as a secondary agent in the treatment of paracoccidioidomycosis caused by Paracoccidioide brasillensis. /NOT included in US product labeling/

For more Therapeutic Uses (Complete) data for AMPHOTERICIN B (19 total), please visit the HSDB record page.

Pharmacology

Amphotericin B is a polyene antifungal antibiotic produced by Streptomyces nodosus, with antifungal activity. Amphotericin B binds to ergosterol, an essential component of the fungal cell membrane, thereby causing depolarization of the membrane and altering cell membrane permeability. This leads to leakage of important intracellular components, cell rupture, and eventually cell death. This agent may also induce oxidative damage in fungal cells and has been reported to stimulate host immune cells.

MeSH Pharmacological Classification

ATC Code

A01 - Stomatological preparations

A01A - Stomatological preparations

A01AB - Antiinfectives and antiseptics for local oral treatment

A01AB04 - Amphotericin B

A - Alimentary tract and metabolism

A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents

A07A - Intestinal antiinfectives

A07AA - Antibiotics

A07AA07 - Amphotericin B

G - Genito urinary system and sex hormones

G01 - Gynecological antiinfectives and antiseptics

G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids

G01AA - Antibiotics

G01AA03 - Amphotericin B

J - Antiinfectives for systemic use

J02 - Antimycotics for systemic use

J02A - Antimycotics for systemic use

J02AA - Antibiotics

J02AA01 - Amphotericin B

Mechanism of Action

Binding to sterols in mammalian cells (such as certain kidney cells and erythrocytes) may account for some of the toxicities reported with conventional amphotericin B therapy. At usual therapeutic concentrations of amphotericin B, the drug does not appear to hemolyze mature erythrocytes, and the anemia seen with conventional IV amphotericin B therapy may result from the action of the drug on actively metabolizing and dividing erythropoietic cells.

...Nephrotoxicity associated with conventional IV amphotericin B appears to involve several mechanisms, including a direct vasoconstrictive effect on renal arterioles that reduces glomerular and renal tubular blood flow and a lytic action on cholesterol-rich lysosomal membranes of renal tubular cells. ...

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Amphotericin B is poorly absorbed from the GI tract and must be given parenterally to treat systemic fungal infections. In one study, immediately after completion of iv infusion of 30 mg of amphotericin B (administered over a period of several hours), average peak serum concentrations were about 1 ug/ml; when the dose was 50 mg, average peak serum concentrations were approximately 2 ug/ml. Immediately after infusion, no more than 10% of the amphotericin B dose can be accounted for in serum. Average minimum serum concentrations (recorded just prior to the next drug infusion) of approximately 0.4 ug/ml have been reported when doses of 30 mg were given daily or when doses of 60 mg were given every other day.

Information on the distribution of amphotericin B is limited, although distribution is apparently multicompartmental. The volume of distribution of the drug following administration of conventional amphotericin B has been reported to be 4 L/kg; the volume of distribution at steady state after administration of amphotericin B cholesteryl sulfate is reported to be 3.8-4.1 L/kg. Amphotericin B concentrations attained in inflamed pleura, peritoneum, synovium, and aqueous humor following IV administration of conventional amphotericin B reportedly are about 60% of concurrent plasma concentrations; the drug also is distributed into vitreous humor, pleural, pericardial, peritoneal, and synovial fluid. Amphotericin B reportedly crosses the placenta and low concentrations are attained in amniotic fluid.

Following IV administration of conventional amphotericin B, CSF concentrations of the drug are approximately 3% of concurrent serum concentrations. To achieve fungistatic CSF concentrations, the drug must usually be administered intrathecally. In patients with meningitis, intrathecal administration of 0.2-0.3 mg of conventional amphotericin B via a subcutaneous reservoir has produced peak CSF concentrations of 0.5-0.8 ug/mL; 24 hours after the dose, CSF concentrations were 0.11-0.29 ug/mL. Amphotericin B is removed from the CSF by arachnoid villi and appears to be stored in the extracellular compartment of the brain, which may act as a reservoir for the drug.

For more Absorption, Distribution and Excretion (Complete) data for AMPHOTERICIN B (14 total), please visit the HSDB record page.

Wikipedia

Drug Warnings

IV administration of conventional amphotericin B, amphotericin B cholesteryl sulfate complex, amphotericin B lipid complex, or amphotericin B liposomal may cause erythema, pain, or inflammation at the injection site. Phlebitis or thrombophlebitis has been reported with conventional IV amphotericin B. The manufacturer of conventional IV amphotericin B and some clinicians suggest that the addition of 500-1000 units of heparin to the amphotericin B infusion, the use of a pediatric scalp-vein needle, or alternate-day therapy may decrease the incidence of thrombophlebitis. Extravasation of the drug causes local irritation.

Conventional IV amphotericin B is associated with a high incidence of adverse effects, and most patients who receive the drug experience potentially severe adverse effects at some time during the course of therapy. Acute infusion reactions (e.g., fever, chills, headache, nausea, vomiting) and nephrotoxicity are the most frequent adverse reactions to conventional IV amphotericin B. Although clinical experience with amphotericin B cholesteryl sulfate complex, amphotericin B lipid complex, and amphotericin B liposomal is limited to date, these drugs appear to be better tolerated than conventional IV amphotericin B. As with conventional IV amphotericin B, the most frequent adverse reactions to amphotericin B cholesteryl sulfate complex, amphotericin B lipid complex, or amphotericin B liposomal are acute infusion reactions; however, data accumulated to date indicate that lipid-based and liposomal formulations of amphotericin B may be associated with a lower overall incidence of adverse effects and a lower incidence of hematologic and renal toxicity than the conventional formulation of the drug.

Acute infusion reactions consisting of fever, shaking chills, hypotension, anorexia, nausea, vomiting, headache, dyspnea, and tachypnea may occur 1-3 hours after initiation of IV infusions of conventional amphotericin B, amphotericin B cholesteryl sulfate, amphotericin B lipid complex, or amphotericin B liposomal. These reactions are most severe and occur most frequently with initial doses and usually lessen with subsequent doses. Fever (with or without shaking chills) may occur as soon as 15-20 minutes after IV infusions of conventional amphotericin B are started. The majority of patients receiving conventional IV amphotericin B (50-90%) exhibit some degree of intolerance to initial doses of the drug, even when therapy is initiated with low doses. Although these reactions become less frequent following subsequent doses or administration of the drug on alternate days, they recur if conventional IV amphotericin B therapy is interrupted and then reinstituted.

For more Drug Warnings (Complete) data for AMPHOTERICIN B (18 total), please visit the HSDB record page.

Biological Half Life

Following IV administration of conventional amphotericin B in patients whose renal function is normal prior to therapy, the initial plasma half-life is approximately 24 hours. After the first 24 hours, the rate at which amphotericin B is eliminated decreases and an elimination half-life of approximately 15 days has been reported.

Elimination, half life: Neonates: Variable (range, 18 to 62.5 hours). Children: Variable (range, 5.5 to 40.3 hours). Adults: Approximately 24 hours. Terminal half life: Approximately 15 days. NOTE: There is large interindividual variation among neonates in the elimination of amphotericin B. Amphotericin B may persist in the circulation of neonates for up to 17 days after it has been discontinued.

. The half life of elimination of amphotericin B from the lungs /of rats/ was 4.8 days according to serial sacrifices done after a single dose of 3.2 mg of aerosol doses of amphotericin B per kg.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Polyketides [PK] -> Polyenes [PK06]

Methods of Manufacturing

Fermentation of Streptomyces nodosus cultures

General Manufacturing Information

Commercially available as a deoxycholate complex.

Amphotericin B was found in the mycelium of Streptomyces nodosus M-4575 by Gold et al. of the Squibb Institute of Medical Research in 1956. It is produced with another polyene macrolide antibiotic, amphotericin A, and separated by solvent extraction.

Analytic Laboratory Methods

Analyte: amphotericin B; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

Analyte: amphotericin B; matrix: chemical purity; procedure: cylinder-plate method or turbidimetric method with comparison to standards

Analyte: amphotericin B; matrix: pharmaceutical preparation (cream; injection solution; lotion; ointment); procedure: cylinder-plate method or turbidimetric method with comparison to standards (chemical purity)

For more Analytic Laboratory Methods (Complete) data for AMPHOTERICIN B (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: amphotericin B; matrix: cerebral spinal fluid; procedure: high-performance liquid chromatography with ultraviolet detection at 410 nm; limit of detection: 0.5 ng/mL

Analyte: amphotericin B; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 382 nm; limit of detection: 0.2 ng

Analyte: amphotericin B; matrix: blood (whole); procedure: high-performance liquid chromatography with ultraviolet detection at 405 nm; limit of quantitation: 75 ng/mL

For more Clinical Laboratory Methods (Complete) data for AMPHOTERICIN B (15 total), please visit the HSDB record page.

Storage Conditions

Commercially available lyophilized amphotericin B cholesteryl sulfate complex should be stored at 15-30 °C. Following reconstitution with sterile water for injection, the colloidal dispersion should be refrigerated at 2-8 °C and used within 24 hours; reconstituted amphotericin B cholesteryl sulfate complex should not be frozen. Reconstituted amphotericin B cholesteryl sulfate complex that has been further diluted in 5% dextrose injection should be stored at 2-8 °C and used within 24 hours; any partially used vials of the drug should be discarded.

Do not reconstitute with saline or add saline to the reconstituted concentration, or mix with other drugs. The use of any solution other than those recommended, or the presence of a bacteriostatic agent in the solution, may cause precipitation of am B isome.

Interactions

Corticosteroids reportedly may enhance the potassium depletion caused by amphotericin B and should not be used concomitantly unless necessary to control adverse reactions to amphotericin B.

Antineoplastic agents (eg, mechlorethamine) may enhance the potential for renal toxicity, bronchospasm, and hypotension in patients receiving amphotericin B and such concomitant therapy should be used only with great caution.

In a randomized, double-blind study that evaluated use of conventional IV amphotericin B and amphotericin B cholesteryl sulfate complex in febrile neutropenic patients with normal baseline serum creatinine concentrations, the incidence of renal toxicity (defined as a doubling or an increase of 1 mg/dL or more from baseline serum creatinine or a 50% or greater decrease from baseline in calculated creatinine clearance) was 31% in adults and pediatric patients who received amphotericin B cholesteryl sulfate complex concomitantly with cyclosporine or tacrolimus compared with 68% in those who received conventional amphotericin B concomitantly with these agents. In adults and pediatric patients who did not receive cyclosporine or tacrolimus therapy, the incidence of renal toxicity was 8% in those who received amphotericin B cholesteryl sulfate complex and 35% in those who received conventional amphotericin B.

For more Interactions (Complete) data for AMPHOTERICIN B (15 total), please visit the HSDB record page.

Stability Shelf Life

Drug is unstable under unfavorable conditions (eg, exposure to heat, light, low ph). Dry powder should be refrigerated and stored no more than 24 hr.

Dates

2. Adler-Moore JP, Gangneux JP, Pappas PG. Comparison between liposomal formulations of amphotericin B. Med Mycol. 2016 Mar;54(3):223-31. doi: 10.1093/mmy/myv111. Epub 2016 Jan 14. PMID: 26768369.

3. Veerareddy PR, Vobalaboina V. Lipid-based formulations of amphotericin B. Drugs Today (Barc). 2004 Feb;40(2):133-45. doi: 10.1358/dot.2004.40.2.799425. PMID: 15045035.

4. Lawrence RM, Hoeprich PD. Comparison of amphotericin B and amphotericin B methyl ester: efficacy in murine coccidioidomycosis and toxicity. J Infect Dis. 1976 Feb;133(2):168-74. doi: 10.1093/infdis/133.2.168. PMID: 1245764.

5. Jain S, Reddy CSK, Swami R, Kushwah V. Amphotericin B Loaded Chitosan Nanoparticles: Implication of Bile Salt Stabilization on Gastrointestinal Stability, Permeability and Oral Bioavailability. AAPS PharmSciTech. 2018 Oct;19(7):3152-3164. doi: 10.1208/s12249-018-1153-6. Epub 2018 Aug 22. PMID: 30136175.

Explore Compound Types

C16H18ClN3S

C29H29ClN2Na2O5